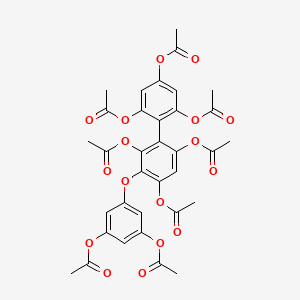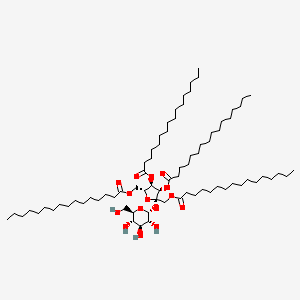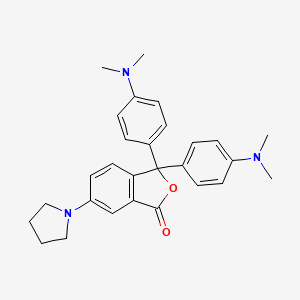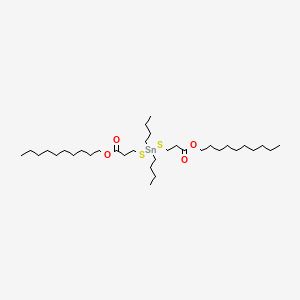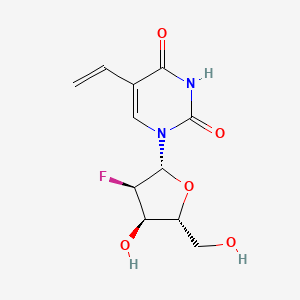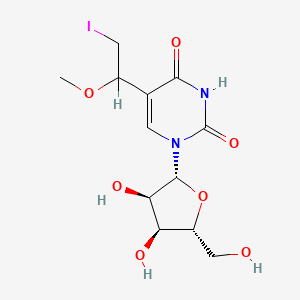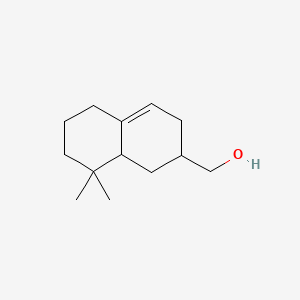
Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are two distinct chemical compounds that can be combined to form a polymer. Cyclohexane-1,4-dicarboxylic acid is an organic compound with the formula C₆H₁₀(CO₂H)₂. It is a dicarboxylic acid with carboxyl groups attached to the cyclohexane ring at the 1 and 4 positions. Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula C₆H₁₄N₂. It is a diamine with amino groups attached to the terminal carbons of a hexane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclohexane-1,4-dicarboxylic acid
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by hydrogenating terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) to form cyclohexane-1,4-dicarboxylic acid.
-
Hexane-1,6-diamine
Industrial Production Methods
Cyclohexane-1,4-dicarboxylic acid: Industrially, cyclohexane-1,4-dicarboxylic acid is produced by the catalytic hydrogenation of terephthalic acid.
Hexane-1,6-diamine: Industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile using a nickel catalyst under high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions
-
Cyclohexane-1,4-dicarboxylic acid
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form cyclohexane-1,4-dione.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: It can react with amines to form amides.
-
Hexane-1,6-diamine
Acylation: Hexane-1,6-diamine can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Amidation: Amines, heat.
Acylation: Acyl chlorides, anhydrides.
Alkylation: Alkyl halides.
Major Products Formed
Cyclohexane-1,4-dicarboxylic acid: Cyclohexane-1,4-dione, esters, amides.
Hexane-1,6-diamine: Amides, secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine involves their ability to form strong covalent bonds with other molecules. Cyclohexane-1,4-dicarboxylic acid can form ester or amide bonds with alcohols or amines, respectively. Hexane-1,6-diamine can form amide bonds with carboxylic acids or acyl chlorides . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar compounds include terephthalic acid, isophthalic acid, and phthalic acid.
Hexane-1,6-diamine: Similar compounds include ethylenediamine, propanediamine, and butanediamine.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid: Unlike terephthalic acid and isophthalic acid, cyclohexane-1,4-dicarboxylic acid has a cyclohexane ring, which imparts unique properties such as higher flexibility and impact resistance to the polymers formed from it.
Hexane-1,6-diamine: Compared to shorter chain diamines like ethylenediamine, hexane-1,6-diamine provides longer chain segments in polymers, resulting in higher tensile strength and thermal stability.
Propiedades
Número CAS |
26038-69-7 |
|---|---|
Fórmula molecular |
C14H28N2O4 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H12O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h5-6H,1-4H2,(H,9,10)(H,11,12);1-8H2 |
Clave InChI |
HIBQVFMFYVZWNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


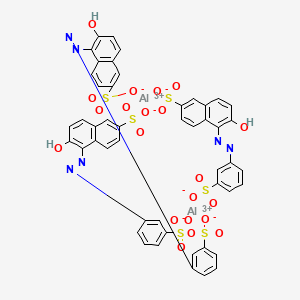
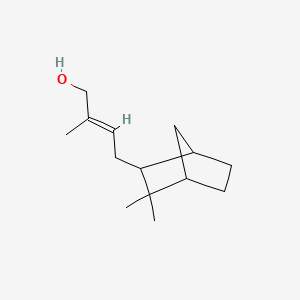
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
